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molecular formula C8H11Cl3O2 B8736016 1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate CAS No. 25790-41-4

1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate

Cat. No. B8736016
M. Wt: 245.5 g/mol
InChI Key: ZFIHZJPVRVOBFF-UHFFFAOYSA-N
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Patent
US04450309

Procedure details

50 g. (0.246 moles) of 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene are admixed with 30.1 g. (0.295 moles) of acetic anhydride. To the mixture 2.5g. (0.025 moles) of concentrated sulfuric acid are added in 10 minutes and the mixture is stirred for 10 minutes. 1,1,1-trichloro-2-acetoxy-4-methyl-4-pentene is obtained as shown by thin layer chromatography (Merck Art. No. 5715, benzene, Rf for starting compound: 0.4 and Rf for the acetylated product: 0.63).
Quantity
0.246 mol
Type
reactant
Reaction Step One
Quantity
0.295 mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0.025 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:10])([Cl:9])[CH:3]([OH:8])[CH2:4][C:5]([CH3:7])=[CH2:6].[C:11](OC(=O)C)(=[O:13])[CH3:12].S(=O)(=O)(O)O>>[Cl:1][C:2]([Cl:10])([Cl:9])[CH:3]([O:8][C:11](=[O:13])[CH3:12])[CH2:4][C:5]([CH3:7])=[CH2:6]

Inputs

Step One
Name
Quantity
0.246 mol
Type
reactant
Smiles
ClC(C(CC(=C)C)O)(Cl)Cl
Step Two
Name
Quantity
0.295 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
mixture
Quantity
2.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.025 mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C(CC(=C)C)OC(C)=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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